molecular formula C20H28O4 B143796 Horminone CAS No. 21887-01-4

Horminone

Cat. No.: B143796
CAS No.: 21887-01-4
M. Wt: 332.4 g/mol
InChI Key: WAZYPYJGZYLHHT-JGRMJRGVSA-N
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Description

Horminone is a naturally occurring abietane diterpenoid, primarily found in plants belonging to the Lamiaceae family. It is characterized by its unique structure, which includes hydroxy groups at positions 7 and 12 and oxo groups at positions 11 and 14. This compound has garnered significant interest due to its diverse biological activities, including antibacterial, antineoplastic, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Horminone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from plants such as Plectranthus aliciae and Sphacele chamaedryoides. The extraction process typically involves hydro-distillation using a Clevenger apparatus, which yields a high concentration of this compound in the essential oil .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then subjecting it to hydro-distillation. The essential oil obtained is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Horminone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and acetoxy derivatives, each exhibiting unique biological activities .

Scientific Research Applications

Horminone has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a precursor for the synthesis of other bioactive compounds.
  • Studied for its unique chemical properties and reactivity.

Biology:

  • Investigated for its antibacterial and antifungal properties.
  • Explored for its potential in modulating biological pathways.

Medicine:

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

(4bS,8aS,10R)-1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3/t11-,12+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZYPYJGZYLHHT-JGRMJRGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318668
Record name Horminone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21887-01-4
Record name Horminone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021887014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Horminone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HORMINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR166S9YJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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